molecular formula C26H31N5O3S B2525845 1-(4-oxo-3-pentyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide CAS No. 422531-23-5

1-(4-oxo-3-pentyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide

Cat. No.: B2525845
CAS No.: 422531-23-5
M. Wt: 493.63
InChI Key: OCCGLDFQNZMERI-UHFFFAOYSA-N
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Description

1-(4-oxo-3-pentyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, a piperidine ring, and a pyridine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

The synthesis of 1-(4-oxo-3-pentyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide involves multiple steps, including the formation of the quinazoline core, the introduction of the piperidine ring, and the attachment of the pyridine moiety. Common synthetic routes may involve:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Piperidine Ring: This step may involve the use of piperidine derivatives and coupling reactions.

    Attachment of the Pyridine Moiety: This can be done through nucleophilic substitution or other suitable reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-(4-oxo-3-pentyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-oxo-3-pentyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-oxo-3-pentyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

IUPAC Name

1-[4-oxo-3-pentyl-2-(pyridin-4-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3S/c1-2-3-4-13-31-25(34)21-6-5-20(24(33)30-14-9-19(10-15-30)23(27)32)16-22(21)29-26(31)35-17-18-7-11-28-12-8-18/h5-8,11-12,16,19H,2-4,9-10,13-15,17H2,1H3,(H2,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCGLDFQNZMERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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